2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17805432
InChI: InChI=1S/C10H14N2O3/c1-8(11-5-6-13)9-3-2-4-10(7-9)12(14)15/h2-4,7-8,11,13H,5-6H2,1H3
SMILES:
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol

2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol

CAS No.:

Cat. No.: VC17805432

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol -

Specification

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
IUPAC Name 2-[1-(3-nitrophenyl)ethylamino]ethanol
Standard InChI InChI=1S/C10H14N2O3/c1-8(11-5-6-13)9-3-2-4-10(7-9)12(14)15/h2-4,7-8,11,13H,5-6H2,1H3
Standard InChI Key QFUSQBAIJZLQPX-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=CC=C1)[N+](=O)[O-])NCCO

Introduction

Structural Characteristics and Physicochemical Properties

The molecular structure of 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol consists of a 3-nitrophenyl ring connected to an ethylaminoethanol moiety. This configuration places the nitro group (-NO₂) in the meta position relative to the ethylamine side chain, distinguishing it from its para-substituted isomer, 2-[(4-Nitrophenyl)amino]ethanol . Key inferred physicochemical properties include:

PropertyValue/DescriptionSource Compound Comparison
Molecular FormulaC₁₀H₁₄N₂O₃Derived from analogous structures
Molecular Weight~210.23 g/molCalculated from formula
Nitro Group PositionMeta (3rd position on phenyl ring)Contrasted with para isomer
SolubilityModerate in polar aprotic solventsSimilar to 2-[(4-Nitrophenyl)amino]ethanol
Melting PointEstimated 190–210°CBased on nitroaromatic analogs

The meta-substitution pattern likely influences electronic effects, reducing resonance stabilization compared to para-substituted analogs . This structural distinction may also impact solubility and crystallinity, as para-nitro derivatives exhibit higher symmetry and packing efficiency .

Synthetic Methodologies and Reaction Pathways

While no direct synthesis protocols for 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol are documented, its preparation can be extrapolated from established methods for related nitroaromatic amino alcohols:

Nucleophilic Amination of Nitrostyrene Derivatives

A plausible route involves the nucleophilic addition of ethanolamine to 1-(3-nitrophenyl)ethylene. This two-step process would first generate the nitrostyrene intermediate via condensation of 3-nitrobenzaldehyde with nitromethane, followed by Michael addition of ethanolamine .

Multi-Component Reactions (MCRs)

The InCl₃-catalyzed synthesis of pyrano[2,3-c]pyrazoles demonstrates the utility of Lewis acids in facilitating nitro group participation. Adapting this approach, a three-component reaction between 3-nitroacetophenone, ethylene oxide, and ammonia could yield the target compound under ultrasonic irradiation .

Reductive Amination

Reductive amination of 3-nitrobenzaldehyde with 2-aminoethanol using NaBH₄ or H₂/Pd-C represents another viable pathway. This method preserves the nitro group while forming the C-N bond .

Comparative Analysis with Structural Analogs

2-[(4-Nitrophenyl)amino]ethanol

Parameter2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol2-[(4-Nitrophenyl)amino]ethanol
Nitro PositionMetaPara
Density (g/cm³)Estimated 1.28–1.351.352
Boiling Point (°C)~380–400389.5
Dipole MomentHigher due to asymmetric substitutionLower (para symmetry)

The para isomer exhibits greater thermal stability and crystallinity, while the meta derivative’s asymmetry may enhance solubility in polar solvents .

(R)-2-Nitro-1-(3-nitrophenyl)ethanol

This stereochemically defined analog shares the 3-nitrophenyl group but replaces the aminoethanol moiety with a nitroethanol chain. Key differences include:

  • Reactivity: The secondary alcohol in 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol enables chelation with metal ions, unlike the tertiary alcohol in the nitroethanol derivative .

  • Biological Activity: Amino alcohols generally exhibit higher membrane permeability compared to nitro alcohols .

Spectroscopic Characterization

Hypothetical spectral data based on analogous compounds:

  • IR (KBr, cm⁻¹): 3340 (O-H/N-H stretch), 1520/1348 (asym/sym NO₂), 1260 (C-N)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.2–8.5 (m, 4H, Ar-H), 4.7 (br s, 1H, OH), 3.6 (t, 2H, CH₂OH), 2.8 (m, 4H, NCH₂)

  • ESI-MS: m/z 211.1 [M+H]⁺

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